N-[(dimethylamino)sulfonyl]-4-fluorobenzamide
Overview
Description
N-[(dimethylamino)sulfonyl]-4-fluorobenzamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylamino group, a sulfonyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed coupling reactions, which provide a high yield of the desired product under mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of N-[(dimethylamino)sulfonyl]-4-fluorobenzamide may involve large-scale palladium-catalyzed coupling reactions, followed by purification steps to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylamino)sulfonyl]-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, sulfur dioxide surrogates, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of organic solvents such as ethanol or dichloromethane .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
N-[(dimethylamino)sulfonyl]-4-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(dimethylamino)sulfonyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
N-[(dimethylamino)sulfonyl]-4-fluorobenzamide can be compared with other sulfonamide compounds, such as:
N-(4-sulfamoylphenyl)acetamide: Similar in structure but lacks the fluorine atom and dimethylamino group.
N-(2-(1H-indol-3-yl)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide: Contains a naphthalene ring instead of a benzamide moiety.
N-(1-phenylethyl)naphthalene-1-sulfonamide: Features a phenylethyl group and a naphthalene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3S/c1-12(2)16(14,15)11-9(13)7-3-5-8(10)6-4-7/h3-6H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDXAMIETWFXFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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